molecular formula C14H17NO B1449181 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde CAS No. 1350761-19-1

1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

Cat. No. B1449181
M. Wt: 215.29 g/mol
InChI Key: SYDLLYXYDUNXLV-UHFFFAOYSA-N
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Description

“1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde” is a chemical compound with the empirical formula C12H15NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular weight of “1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde” is 189.25 . The SMILES string is CC(C)N1CCc2cc(C=O)ccc12 . The InChI is 1S/C12H15NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-4,7-9H,5-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde” are not well-documented. Sigma-Aldrich does not collect analytical data for this product .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

Gold-catalyzed cycloisomerization processes involving indole derivatives, including 1H-indole-2-carbaldehydes, have been studied. These methods are operationally simple and efficient for various substrates, indicating potential applications in synthesizing complex indole structures (Kothandaraman et al., 2011).

Intermolecular Interactions and Structural Analysis

Research on indole derivatives such as 5-bromo-1H-indole-3-carbaldehyde has focused on understanding intermolecular interactions and crystal structures, which is essential for the development of new materials and drugs (Barakat et al., 2017).

Green and Sustainable Synthesis Methods

There is ongoing research on environmentally friendly and sustainable methods for synthesizing indole-3-carbaldehydes, which are key intermediates in pharmaceutical and chemical synthesis. Such methods aim to reduce environmental impact and improve efficiency (Madan, 2020).

Synthesis of Indole Derivatives with Antiproliferative Properties

Indole derivatives, derived from indole-3-carbaldehydes, are being investigated for their anticancer properties. They have shown potential in inducing cell death in various cancer cell lines, making them candidates for cancer treatment research (Fawzy et al., 2018).

Anionic Cycloaddition Reactions

The use of indole-2,3-dienolate, derived from dimethylindole-3-carboxaldehyde, in anionic cycloaddition reactions has been explored. These reactions provide a regiospecific route to substituted carbazoles, which are significant in pharmaceutical chemistry (Rao et al., 1995).

Electrophilic Substitution Reactions

Studies have investigated the proton-catalyzed electrophilic substitution reactions of dimethylindole with various arylaldehydes. Understanding these reactions is crucial for synthesizing complex organic compounds (Schiffl & Pindur, 1986).

Future Directions

Indole derivatives, such as “1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2,3-dimethyl-1-propan-2-ylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-9(2)15-11(4)10(3)13-7-12(8-16)5-6-14(13)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDLLYXYDUNXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197597
Record name 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

CAS RN

1350761-19-1
Record name 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-1-(1-methylethyl)-1H-indole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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